molecular formula C16H20FN5O2S B2477385 ({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine CAS No. 2415488-20-7

({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

Cat. No.: B2477385
CAS No.: 2415488-20-7
M. Wt: 365.43
InChI Key: GESMUJWIAHJVJV-UHFFFAOYSA-N
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Description

({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: is a complex organic compound featuring a pyridazine ring substituted with a fluorophenyl group, an azetidine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: has several scientific research applications:

Mechanism of Action

The mechanism of action of ({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.

Properties

IUPAC Name

N-(dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O2S/c1-20(2)25(23,24)21(3)14-10-22(11-14)16-9-8-15(18-19-16)12-4-6-13(17)7-5-12/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESMUJWIAHJVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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